ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE
Description
ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE is a thiophene-based heterocyclic compound featuring a 4,5-dimethyl-substituted thiophene core with an ethyl carboxylate group at position 3. The substituent at position 2 consists of a phenylacetamido methanethioylamino moiety, which introduces both aromatic and sulfur-containing functional groups. The compound’s applications remain speculative but may align with related thiophene derivatives, which exhibit antioxidant, anti-inflammatory, or pharmaceutical properties .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-phenylacetyl)carbamothioylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-4-23-17(22)15-11(2)12(3)25-16(15)20-18(24)19-14(21)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAEXDJECIQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the ethyl, dimethyl, and phenylacetamido groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process, often employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its bioactive properties.
Industry: It finds applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-3-carboxylate derivatives are a versatile class of compounds with diverse biological and chemical properties. Below is a comparative analysis of ETHYL 4,5-DIMETHYL-2-{[(2-PHENYLACETAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE and structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Influence on Reactivity and Bioactivity: The cyanoacrylamido group in ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate facilitates strong electron-withdrawing effects, enhancing reactivity in Knoevenagel condensations and contributing to antioxidant/anti-inflammatory activities . The phenylacetamido methanethioyl group in the target compound introduces sulfur-based nucleophilicity and aromatic interactions, which may influence binding affinity in biological systems. However, its bioactivity remains uncharacterized. Chloroacetyl and trifluoromethoxy phenyl substituents (e.g., in ) are associated with improved metabolic stability and membrane permeability in drug design but lack explicit activity data.
Synthetic Methodologies: Knoevenagel condensation is a common route for synthesizing acrylamido-substituted thiophenes, achieving high yields (72–94%) under mild conditions .
Physical Properties: Recrystallization in alcohol (e.g., ethanol or methanol) is standard for purifying thiophene carboxylates, as seen in cyanoacrylamido analogs . Melting points and solubility data are absent for the target compound but could be inferred from analogs (e.g., lipophilic substituents reduce aqueous solubility).
Biological Activity
Ethyl 4,5-dimethyl-2-{[(2-phenylacetamido)methanethioyl]amino}thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a thiophene ring with various substituents that contribute to its biological properties. The molecular formula is , and it features both thioamide and carboxylate functional groups, which are crucial for its interaction with biological targets.
Antioxidant Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown moderate free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. In particular, xanthine oxidase inhibition is a notable activity, which is relevant for conditions like gout. Compounds structurally related to thiophene derivatives have demonstrated varying degrees of enzyme inhibition, with some showing promising IC50 values .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been explored. Studies indicate that certain modifications can enhance antibacterial and antifungal activities. The presence of the phenylacetamido group may play a role in enhancing these activities by improving solubility and bioavailability .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
- Antioxidant Efficacy : A study evaluated various thiophene derivatives for their antioxidant capacity using DPPH assays. Results indicated that modifications on the thiophene ring significantly influenced antioxidant activity, with some compounds exhibiting IC50 values comparable to established antioxidants .
- Enzyme Inhibition : In vitro studies on xanthine oxidase inhibition showed that certain analogs of this compound had IC50 values ranging from 3.6 to 9.9 μM, indicating moderate potency compared to standard inhibitors like febuxostat .
- Antimicrobial Testing : A series of synthesized thiophene derivatives were tested against various bacterial strains. Results showed that specific substitutions enhanced antibacterial activity significantly compared to non-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
